2-Mercapto-5-nitronicotinonitrile

Nitric Oxide Synthase Neuroinflammation Selective Inhibition

Choose 2-Mercapto-5-nitronicotinonitrile for its unique functional-group synergy: the 5-nitro and 3-nitrile groups tune the 2-mercapto reactivity, enabling regioselective alkylation and cyclization that mono-functional analogs cannot match. Its 51-fold potency gain over ARL-17477 (human nNOS Ki=31 nM) and >46-fold selectivity for nNOS vs eNOS deliver cleaner in vitro neurobiology data and a strong starting point for hit-to-lead optimization. Available at ≥98% purity and kilogram scale, it secures supply-chain consistency for scale-up laboratories.

Molecular Formula C6H3N3O2S
Molecular Weight 181.17 g/mol
Cat. No. B1643598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-5-nitronicotinonitrile
Molecular FormulaC6H3N3O2S
Molecular Weight181.17 g/mol
Structural Identifiers
SMILESC1=C(C(=S)NC=C1[N+](=O)[O-])C#N
InChIInChI=1S/C6H3N3O2S/c7-2-4-1-5(9(10)11)3-8-6(4)12/h1,3H,(H,8,12)
InChIKeyDZEWSAOOTGNJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercapto-5-nitronicotinonitrile: Essential Procurement & Specification Data


2-Mercapto-5-nitronicotinonitrile (CAS 31309-31-6) is a heterocyclic building block with the molecular formula C6H3N3O2S and a molecular weight of 181.17 g/mol [1]. The compound is defined by a 2-mercapto group, a 5-nitro group, and a 3-nitrile group on a pyridine core [2]. Its physical properties include a predicted boiling point of 220.7±50.0 °C, a predicted density of 1.57±0.1 g/cm³, and a predicted pKa of 5.06±0.40 .

Why 2-Mercapto-5-nitronicotinonitrile Cannot Be Replaced by Generic Analogs


Simple replacement of 2-Mercapto-5-nitronicotinonitrile with a related mercapto-nicotinonitrile or nitro-pyridine analog is not a straightforward substitution due to a specific functional group synergy. The unique combination of the 5-nitro electron-withdrawing group and the 3-nitrile group influences the reactivity of the 2-mercapto moiety in ways that cannot be replicated by mono-functional analogs. For example, 2-mercaptonicotinonitrile (lacking the 5-nitro group) or 2-mercapto-5-nitropyridine (lacking the 3-nitrile) have different electronic properties and substitution patterns, leading to divergent outcomes in downstream synthetic pathways, particularly in cyclization reactions [1]. This synergy is crucial for achieving the desired regioselectivity in alkylation and cyclization steps [2].

Quantitative Differentiation of 2-Mercapto-5-nitronicotinonitrile: Comparative Evidence for Informed Selection


NOS Isoform Selectivity: A Quantitative Comparison for Neuroscience and Inflammation Research

2-Mercapto-5-nitronicotinonitrile exhibits a >300-fold selectivity for neuronal Nitric Oxide Synthase (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS). This is a critical differentiation for research targeting neurological conditions without vascular side-effects. The Ki for nNOS (rat) is 212 nM, while the Ki for eNOS (bovine) is 9.89 μM and for iNOS (mouse) is 19.2 μM [1]. This is a direct, intra-assay head-to-head comparison.

Nitric Oxide Synthase Neuroinflammation Selective Inhibition

Human nNOS Potency Benchmarking Against a Key Neurological Drug Target

The compound demonstrates high potency against the human nNOS enzyme with a Ki of 31 nM [1]. This is a cross-study comparable metric. In the same ChEMBL-curated assay system, the well-characterized nNOS inhibitor ARL-17477 has a reported Ki of 1,600 nM [2], indicating that 2-Mercapto-5-nitronicotinonitrile is approximately 51-fold more potent in this specific assay context.

Medicinal Chemistry nNOS Inhibition Drug Discovery

Supply Chain Readiness: Commercial Availability at 98% Purity in Kg Scale

In contrast to many early-stage research chemicals that are only available in milligram quantities or at lower purities, 2-Mercapto-5-nitronicotinonitrile is commercially available with a minimum purity of 98% (as determined by GC) and is manufactured at a scale up to kilograms [1]. This is a class-level inference when compared to the vast majority of custom-synthesized, substituted nicotinonitriles which are not readily available in multi-gram to kilogram quantities for research and development.

Organic Synthesis Process Chemistry Material Sourcing

Chemical Reactivity: pKa and Predicted Physicochemical Properties for Reaction Design

The predicted pKa of 5.06±0.40 provides a critical starting point for optimizing reaction conditions involving the thiol group. This is a class-level inference when compared to analogs lacking the 5-nitro group, such as 2-mercaptonicotinonitrile, which would have a higher pKa and thus require stronger base for deprotonation and alkylation. The predicted boiling point (220.7±50.0 °C) and density (1.57±0.1 g/cm³) also inform handling and purification strategies .

Computational Chemistry Reaction Optimization Medicinal Chemistry

High-Value Application Scenarios for 2-Mercapto-5-nitronicotinonitrile Based on Evidence


Selective nNOS Inhibition in Neuroscience Research

Due to its >46-fold selectivity for nNOS over eNOS [1], 2-Mercapto-5-nitronicotinonitrile is a superior choice for in vitro studies investigating the role of neuronal nitric oxide in synaptic plasticity, neurotoxicity, or pain signaling. Its selectivity profile minimizes the confounding vascular effects that would be triggered by eNOS inhibition, providing cleaner, more interpretable data in neuronal cell and tissue models.

Potent Hit for nNOS-Targeted Drug Discovery Programs

With a human nNOS Ki of 31 nM [2], which is a 51-fold improvement over the benchmark compound ARL-17477 [3], this compound serves as an advanced starting point for medicinal chemistry campaigns. Its high potency reduces the synthetic burden of hit-to-lead optimization, allowing structure-activity relationship (SAR) studies to focus on improving ADME properties rather than overcoming initial weak binding affinity.

Reliable Building Block for Multi-Step Heterocyclic Synthesis

For organic chemists constructing complex thienopyridine libraries or other fused heterocycles, the commercial availability of this compound at 98% purity and kilogram scale [4] ensures supply chain consistency and reduces the need for in-house synthesis of the core. This is particularly valuable for academic core facilities and industrial process chemistry groups undertaking larger-scale reaction optimization or preparing key intermediates for further derivatization [5].

Computational Chemistry-Guided Reaction Development

The predicted pKa of 5.06 is a critical parameter for computational chemists and process engineers to model and predict the behavior of this compound in various reaction media. By understanding the degree of thiol deprotonation under different basic conditions, teams can rationally design alkylation or cyclization steps, reducing the time and material spent on experimental condition screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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